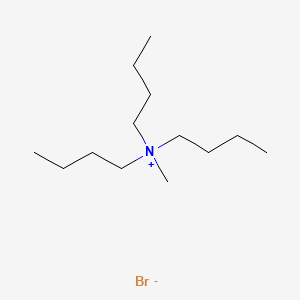

Tributylmethylammonium bromide

Description

Contextualization of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Research

Quaternary ammonium salts (QASs), often referred to as "quats," are a class of chemical compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature that distinguishes them from other ammonium compounds. wikipedia.org In the realm of advanced chemical research, QASs are recognized for their versatility, serving as catalysts, surfactants, and antimicrobial agents, among other roles. wikipedia.orgacs.orgnih.gov Their utility spans a wide array of fields, including organic synthesis, materials science, and electrochemistry. wikipedia.orgontosight.airesearchgate.net

The structure of QASs, featuring a cationic head and one or more alkyl chains, allows them to act as phase-transfer catalysts (PTCs). wikipedia.org This capability is crucial in facilitating reactions between reactants that are soluble in immiscible solvents, thereby enhancing reaction rates and yields. wikipedia.orgmade-in-china.com Furthermore, certain QASs are classified as ionic liquids, which are salts with low melting points, offering a unique and often "greener" alternative to traditional volatile organic solvents. wikipedia.org

Evolution of Research Perspectives on Tributylmethylammonium (B1194469) Bromide in Contemporary Chemistry

Initially, research on tributylmethylammonium bromide and similar QASs like tetrabutylammonium (B224687) bromide (TBAB) was heavily focused on their application as phase-transfer catalysts. wikipedia.orgriverlandtrading.comchemimpex.com The ability of these compounds to accelerate reactions between different phases made them invaluable tools in organic synthesis. wikipedia.orgmade-in-china.com For instance, the use of TBAB in the synthesis of N-aryl amines highlights the efficiency of these catalysts in forming challenging carbon-nitrogen bonds. acs.org

Over time, the research focus has broadened significantly. Scientists began to explore the potential of this compound and its analogues in the realm of materials science. ontosight.airiverlandtrading.com Their role as structure-directing agents in the synthesis of materials like zeolites and metal-organic frameworks (MOFs) has been a subject of investigation. riverlandtrading.com More recently, the unique properties of these salts have led to their study as components of ionic liquids and deep eutectic solvents, which are gaining traction as environmentally benign solvent systems. wikipedia.orgtaylorandfrancis.com

Multifaceted Research Domains and Emerging Applications of this compound

The applications of this compound and its close chemical relatives are diverse and continue to expand. Key research domains include:

Phase-Transfer Catalysis: It is widely employed as a catalyst in various organic reactions, including alkylation, acylation, and polymerization, to facilitate interaction between aqueous and organic phases. made-in-china.com

Materials Science: It acts as a stabilizing or capping agent in the synthesis of nanoparticles and nanocrystals. ontosight.ai Its counterpart, TBAB, is used as a structure-directing agent in the hydrothermal synthesis of materials like zeolites. riverlandtrading.com

Electrochemistry: It is utilized as an additive in electrochemical systems, such as batteries, to improve ionic conductivity and stability. ontosight.aichemimpex.com

Ionic Liquids: Due to its properties, it is considered in the research and development of ionic liquids, which are seen as greener alternatives to traditional solvents. wikipedia.org Research into tetrabutylammonium-based ionic liquids has even extended to studying their interactions with DNA. acs.org

Separation Processes: Polymer inclusion membranes containing TBAB have been studied for the selective extraction of metal ions from aqueous solutions. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H30BrN | ontosight.ai |

| Molecular Weight | 280.29 g/mol | made-in-china.com |

| Appearance | White crystalline solid/powder | ontosight.aimade-in-china.com |

| Melting Point | 120-122 °C | made-in-china.com |

| Solubility in Water | 0.1 g/mL, clear, colorless | made-in-china.com |

| CAS Number | 37026-88-3 | made-in-china.comcalpaclab.com |

| EC Number | 253-313-1 |

Interactive Data Table: Research Applications of this compound and Related Compounds

| Application Area | Specific Use | Compound Example | Source |

| Organic Synthesis | Phase-Transfer Catalyst | This compound | made-in-china.com |

| Organic Synthesis | N-Arylation Reactions | Tetrabutylammonium bromide (TBAB) | acs.org |

| Materials Science | Nanoparticle Stabilizer | This compound | ontosight.ai |

| Materials Science | Hydrothermal Synthesis of MOFs | Tetrabutylammonium bromide (TBAB) | riverlandtrading.com |

| Electrochemistry | Electrolyte Additive | This compound | ontosight.ai |

| Separation Science | Metal Ion Extraction | Tetrabutylammonium bromide (TBAB) | mdpi.com |

| Green Chemistry | Ionic Liquid Component | Tetrabutylammonium bromide (TBAB) | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl(methyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAWHVVWUNNONG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958198 | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37026-88-3 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37026-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylmethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Tributylmethylammonium (B1194469) Bromide: Methodological Innovations

Innovations in the synthesis of quaternary ammonium (B1175870) salts like Tributylmethylammonium bromide focus on improving reaction efficiency, purity, and sustainability. While the fundamental Menschutkin reaction remains the core method, advancements lie in the optimization of reaction conditions and the adoption of greener chemical processes.

Optimizing the synthesis of quaternary ammonium salts is crucial for achieving high yields and purity. For analogous compounds like Tetrabutylammonium (B224687) bromide (TBAB), which is formed by reacting tributylamine (B1682462) with n-butyl bromide, studies have shown that the choice of solvent is critical. Aprotic dipolar solvents such as acetonitrile (B52724) have been found to produce unexpectedly high yields, often exceeding 90%. google.com In contrast, solvents like acetone (B3395972) or N,N-dimethylformamide tend to result in lower yields. google.com

Reaction parameters such as temperature and reaction time are also key optimization targets. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion. google.com For the synthesis of TBAB in acetonitrile, refluxing for approximately 22-33 hours has been reported to yield purities of up to 100% after purification. chemicalbook.com The molar ratio of reactants is another important variable; using a slight excess of the alkylating agent can help drive the reaction to completion. chemicalbook.com

Table 1: Comparison of Solvent Effects on an Analogous Quaternary Ammonium Salt Synthesis

| Solvent | Reaction Temperature | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | Reflux (~82°C) | 22 | ~90 | google.com |

| N,N-Dimethylformamide | <60°C | 21.5 | 29 | google.com |

| Acetone | Reflux | 15.5 | 5.4 | google.com |

This data is for the synthesis of Tetrabutylammonium bromide and is presented to illustrate general optimization principles applicable to this compound.

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium salts to minimize environmental impact. Key strategies include the use of environmentally benign solvents, development of solvent-free conditions, and the use of catalytic systems that improve efficiency and reduce waste. nii.ac.jprsc.org

Phase-transfer catalysis, a field where quaternary ammonium salts themselves are widely used, is recognized as a green chemistry method because it often allows for the use of water as a solvent and milder reaction conditions. nii.ac.jprsc.org For the synthesis of this compound, green approaches could involve using water as a reaction medium where possible, or employing high-concentration, solvent-less, or microwave-assisted conditions to reduce energy consumption and solvent waste. mdpi.com A patented green process for the closely related TBAB involves a photocatalytic continuous microchannel reactor, which operates under mild conditions and allows for catalyst recycling. google.com Such technologies represent a frontier for the sustainable synthesis of this compound.

Optimization Strategies for Enhanced Reaction Efficiency and Purity

Mechanochemical Approaches in this compound Synthesis

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. beilstein-journals.org While specific studies on the mechanochemical synthesis of this compound are not prominent, the methodology has been successfully applied to other quaternary ammonium and phosphonium (B103445) salts. beilstein-journals.orgmdpi.com

For instance, the synthesis of various triiodide salts of quaternary ammonium cations has been achieved by grinding the corresponding iodide salt with iodine in a mortar and pestle, demonstrating a rapid, solvent-free pathway. mdpi.com This approach, sometimes enhanced by liquid-assisted grinding (LAG), could foreseeably be adapted for the synthesis of this compound by milling tributylamine with a suitable methylating agent, potentially in the presence of a solid base or other auxiliary. mdpi.com This method avoids the need for bulk solvents, reduces reaction times, and can lead to the formation of unique polymorphic forms of the final product. mdpi.com

Electrochemical Synthesis of this compound Films and Related Architectures

Electrochemical methods offer a unique route for the synthesis of thin films and specialized structures of ionic compounds. Research on the electrochemical synthesis of a crystalline film of the analogous TBAB has shown that anodic oxidation of bromide ions on a platinum substrate in the presence of the quaternary ammonium cation can lead to the formation of a thin salt film. ccspublishing.org.cn

The process involves the electrogeneration of tribromide (Br₃⁻) anions at the electrode surface, which then self-assemble with the tetrabutylammonium cations. These deposited anions can subsequently be exchanged with bromide ions from the solution, resulting in a crystalline film of Bu₄NBr. ccspublishing.org.cn A similar strategy could be employed for this compound. Quaternary ammonium salts are also critical components as supporting electrolytes or structure-directing agents in the electrochemical synthesis of other materials, such as ZnO nanoparticles and polyaniline, highlighting their stability and functionality in electrochemical environments. esmed.orgresearchgate.net

Purification and Isolation Techniques for High-Purity this compound in Research

Achieving high purity is essential for many applications of this compound. The primary method for purification is recrystallization. chemicalbook.comgoogle.com Following the initial synthesis, the crude product, which may be a crystalline mass or an oil, is dissolved in a suitable hot solvent and allowed to cool, causing the purified product to crystallize out, leaving impurities behind in the mother liquor.

Commonly used solvents for the recrystallization of analogous quaternary ammonium salts include ethyl acetate (B1210297), acetone, and mixtures like benzene (B151609)/hexane or acetone/diethyl ether. google.comchemicalbook.com The choice of solvent is critical for obtaining high-purity crystals. For example, washing the crude product with ethyl acetate has been shown to yield TBAB with 100% purity. chemicalbook.com

Table 2: Recrystallization Techniques for Analogous Quaternary Ammonium Salts

| Purification Step | Solvent(s) | Procedure | Reference |

|---|---|---|---|

| Washing/Filtration | Ethyl Acetate | Crude solid is washed with ethyl acetate via suction filtration and dried. | chemicalbook.com |

| Crystallization | Acetone / Diethyl Ether | Crude product is dissolved in acetone, and diethyl ether is added to precipitate the salt. | google.com |

| Aqueous Wash | Water / Benzene | Crude product is dissolved in water, and the aqueous solution is washed with an organic solvent like benzene to remove unreacted amine. |

These techniques are standard for quaternary ammonium salts and are directly applicable to the purification of this compound.

Scalability and Process Intensification Studies in this compound Production

The transition from laboratory-scale synthesis to industrial production requires a focus on scalability and process intensification. For quaternary ammonium salts, this involves moving towards safer, more efficient, and continuous manufacturing processes. ulisboa.ptscispace.com Studies on related compounds have demonstrated that flow chemistry, utilizing microreactors or continuous flow reactors, offers significant advantages over traditional batch processing. google.comulisboa.pt

Continuous flow reactors enhance heat and mass transfer, allow for safer operation at high temperatures and pressures, and can lead to higher yields and purity in shorter reaction times. ulisboa.pt A patented process for TBAB production uses a continuous microchannel reactor, achieving high yields in 3 to 5 hours at 60-90°C. google.com Understanding the thermal stability and degradation kinetics of the product is also crucial for process intensification, as these factors determine the maximum operating temperatures and potential for solvent-free production. scispace.comresearchgate.net The scalability of reactions involving TBAB as a promoter has been successfully demonstrated on a multi-gram scale, indicating the robustness of such processes for industrial application. acs.orgresearchgate.netacs.org These principles of process intensification are directly relevant to establishing a scalable and efficient manufacturing process for this compound.

Catalytic Applications in Organic Synthesis

Tributylmethylammonium (B1194469) Bromide as a Phase-Transfer Catalyst (PTC)

Tributylmethylammonium bromide is widely recognized for its role as a phase-transfer catalyst (PTC). riverlandtrading.comontosight.ai In this capacity, it facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase, which would otherwise react slowly or not at all. nih.gov This is achieved by transporting a reactant, usually an anion, from the aqueous or a solid phase into the organic phase where the reaction occurs. nih.govencyclopedia.pub The lipophilic nature of the tributylmethylammonium cation, conferred by the butyl groups, allows the entire ion pair to dissolve in the organic solvent. ias.ac.in This methodology is valued for being environmentally benign, non-corrosive, and operationally simple. nih.govwikipedia.org

Fundamental Mechanisms of Phase-Transfer Catalysis Involving this compound

The fundamental mechanism of phase-transfer catalysis with this compound involves the exchange of its bromide anion for the reacting anion present in the aqueous phase. The resulting quaternary ammonium (B1175870) salt, now paired with the reactant anion, is sufficiently soluble in the organic phase to be transported across the phase boundary. ias.ac.inoperachem.com

Two primary mechanisms are generally proposed:

The Starks' Extraction Mechanism: In this model, the tributylmethylammonium cation ([Q]⁺) transfers the reactant anion (Y⁻) from the aqueous phase to the organic phase. This forms an ion pair, [Q]⁺Y⁻, which is soluble in the organic medium. operachem.com In the organic phase, the anion Y⁻ is less solvated by water molecules, making it more "naked" and, consequently, more nucleophilic and reactive towards the organic substrate (RX). operachem.com The reaction produces the product RY and regenerates the tributylmethylammonium cation paired with the leaving group X⁻, ([Q]⁺X⁻). This ion pair then returns to the aqueous phase or the interface for another cycle. phasetransfercatalysis.com

Interfacial Mechanism: An alternative mechanism suggests that the reaction occurs at or near the interface of the two phases. ias.ac.in The catalyst adsorbs at the interface and facilitates the reaction without the need for the reacting anion to be fully extracted into the bulk organic phase. acs.org

The activation of the anion is a key aspect of this catalysis. The large size of the tetrabutylammonium (B224687) cation results in a greater distance between the cation and the anion in the ion pair compared to smaller inorganic cations like Na⁺. This increased separation weakens the electrostatic attraction, enhancing the anion's reactivity. operachem.com

Kinetic and Thermodynamic Studies of this compound-Mediated Phase Transfer

The efficiency of this compound as a phase-transfer catalyst is governed by both kinetic and thermodynamic factors.

Thermodynamic aspects primarily relate to the partitioning of the catalyst and the reactant anion between the aqueous and organic phases. The distribution of the quaternary ammonium salt between the phases is a critical factor influencing the reaction yield. researchgate.net The thermodynamics of transferring tetrabutylammonium bromide from water to other aqueous solutions have been studied to understand its effects on water structure. acs.org The phase behavior of tetrabutylammonium salts is complex; for instance, under certain conditions, a third, catalyst-rich liquid phase can form, which can significantly influence the catalytic activity. acs.org Studies on CO₂ hydrate (B1144303) formation show that the thermodynamic properties of tetrabutylammonium bromide can be harnessed for applications like gas separation. acs.org

Optimization of Catalytic Conditions for Enhanced Reaction Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing the efficiency and selectivity of syntheses using this compound. Key parameters that are typically adjusted include the catalyst loading, solvent, temperature, and base.

Catalyst Loading: The amount of catalyst can have a significant impact on reaction yield. For instance, in a metal-free N-arylation reaction, it was found that 5 mol% of the catalyst was optimal, with higher or lower loadings resulting in decreased yields. acs.orgacs.org

Solvent: The choice of solvent is critical. In the aforementioned N-arylation, dimethyl sulfoxide (B87167) (DMSO) proved to be the most effective solvent, yielding better results than N-methylpyrrolidone (NMP), tetrahydrofuran (B95107), or ethanol. acs.orgacs.org In other reactions, such as the synthesis of 1,4-dihydropyridines, water was found to be the superior medium, leading to excellent yields compared to alcohol-based solvents. ingentaconnect.com

Temperature and Reaction Time: These parameters are often interdependent. For the cycloaddition of CO₂ to epoxides, an optimal temperature of 80 °C was identified. researchgate.net In the esterification of methoxyarenes, reaction time and temperature were optimized to achieve high yields, with the reaction being complete in 10 hours. rsc.org

Other Reagents: The nature and concentration of other reagents, like the base in coupling reactions, also play a vital role.

The following table summarizes the optimization of conditions for a metal-free N-arylation reaction promoted by tetrabutylammonium bromide (TBAB).

| Entry | Catalyst Loading (mol%) | Solvent | Time (min) | Isolated Yield (%) |

| 1 | 50 | DMSO | 30 | 85 |

| 2 | 10 | DMSO | 15 | 92 |

| 3 | 5 | DMSO | 8 | 95 |

| 4 | 2.5 | DMSO | 20 | 88 |

| 5 | 5 | NMP | 15 | 75 |

| 6 | 5 | THF | 60 | No Reaction |

| 7 | 5 | EtOH | 60 | No Reaction |

| Data derived from studies on N-phenylmorpholine synthesis. acs.orgacs.org |

Catalytic Activity in Carbon-Carbon Bond Formation Reactions

Beyond its classical role as a PTC, this compound is a valuable additive or co-catalyst in transition-metal-catalyzed reactions, particularly in the formation of carbon-carbon bonds. encyclopedia.pub It is frequently employed in palladium-catalyzed Suzuki and Heck cross-coupling reactions.

Suzuki Cross-Coupling Reactions

In the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds between organohalides and organoboron compounds, this compound serves multiple functions. It can act as a phase-transfer catalyst, but it also plays a crucial role in stabilizing the palladium catalyst, especially in ligand-free systems. organic-chemistry.orgresearchgate.net This stabilization can prevent the precipitation of palladium black and maintain the activity of the catalytic system.

Research has shown that a combination of Pd(OAc)₂, this compound, and polyethylene (B3416737) glycol (PEG-400) creates a reusable and efficient system for Suzuki couplings, eliminating the need for phosphine (B1218219) ligands and hazardous organic solvents. organic-chemistry.org In this system, the catalyst is particularly effective for reactions involving less reactive aryl chlorides. organic-chemistry.org Some studies have even demonstrated that under specific conditions, such as microwave irradiation in water, biaryl coupling can proceed in the presence of this compound without a transition metal catalyst, although the mechanism of these transformations is still under investigation. jk-sci.comresearchgate.net

The following table shows representative yields for a ligand-free Suzuki-Miyaura reaction using a Pd(OAc)₂/TBAB/PEG-400 system.

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 98 |

| 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 96 |

| Iodobenzene | 2-Thiopheneboronic acid | 2-Phenylthiophene | 95 |

| Data adapted from a study on reusable palladium-catalyzed Suzuki reactions. organic-chemistry.org |

Heck Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed vinylation of aryl halides, also benefits from the addition of this compound. encyclopedia.pubbeilstein-journals.org It is often used in excess to increase reaction yields and can function as a solvent (ionic liquid) when used in its molten state. beilstein-journals.orgrsc.org

The role of the quaternary ammonium salt in Heck reactions is multifaceted. It is proposed to act as a phase-transfer agent, a stabilizer for the Pd(0) active species, and a dehalogenation restrainer. beilstein-journals.org For instance, in the synthesis of 3-vinylindazoles via a mechanochemical Heck coupling, catalytic amounts of this compound were found to be sufficient to stabilize the palladium catalyst and promote the reaction in good to excellent yields. beilstein-journals.org In reactions involving aryl bromides, which are prone to dehalogenation, the presence of the catalyst helps to suppress this side reaction and improve chemoselectivity. beilstein-journals.org Studies have also shown that in some systems, the halide anion from the catalyst may act as a supporting ligand, generating the active Pd(0) complex. rsc.org

Catalytic Activity in Carbon-Heteroatom Bond Formation

This compound and its analogues have demonstrated significant catalytic efficacy in the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. These reactions are pivotal in the synthesis of a wide array of biologically active compounds and functional materials. nih.govdntb.gov.ua

This compound's close analog, tetrabutylammonium bromide (TBAB), has been effectively used to promote N-arylation reactions. nih.govacs.org A notable application is in the metal-free synthesis of N-aryl amines, where TBAB facilitates the reaction between secondary amines and aryl halides like bromobenzene (B47551) and chlorobenzene. nih.govacs.org This method is advantageous as it avoids the use of transition metals, which can be a source of product contamination. nih.gov The reaction proceeds efficiently with a variety of secondary amines and substituted aryl halides, affording the desired N-arylated products in good to excellent yields. nih.govacs.org

In a typical procedure, the reaction is carried out by heating a mixture of the aryl halide, the secondary amine, and a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO), with a catalytic amount of TBAB. acs.org The optimal loading of TBAB has been found to be crucial for maximizing the yield. acs.org

Table 1: Selected Examples of TBAB-Promoted N-Arylation of Secondary Amines with Aryl Halides nih.govacs.org

| Entry | Secondary Amine | Aryl Halide | Product | Yield (%) |

| 1 | Morpholine | Bromobenzene | N-Phenylmorpholine | 95 |

| 2 | Piperidine | Bromobenzene | N-Phenylpiperidine | 92 |

| 3 | Pyrrolidine | Bromobenzene | N-Phenylpyrrolidine | 90 |

| 4 | Diethylamine | Bromobenzene | N,N-Diethylaniline | 88 |

| 5 | Morpholine | 4-Fluorobromobenzene | 4-(4-Fluorophenyl)morpholine | 92 |

Furthermore, TBAB has been employed as an additive in copper-catalyzed N-arylation of amides and imidazoles with aryl iodides. thieme-connect.com This ligand-free approach provides a simple and efficient route to N-arylamides and N-arylimidazoles, which are prevalent in many biologically active compounds. thieme-connect.com The use of TBAB in these reactions often leads to shorter reaction times and high yields. thieme-connect.com

The catalytic activity of this compound and its analogs extends to the synthesis of various nitrogen-containing heterocyclic compounds with significant biological activities. nih.govdntb.gov.uaencyclopedia.pubresearchgate.net

One prominent example is the synthesis of 1,4-dihydropyridines , which exhibit a wide range of pharmacological properties. encyclopedia.pubchemicalbook.com A pseudo four-component Hantzsch reaction using TBAB as a catalyst in an aqueous medium has been developed for the efficient synthesis of 1,4-dihydropyridine (B1200194) derivatives from aryl and heteroaryl aldehydes. chemicalbook.com

TBAB also catalyzes the synthesis of 2-substituted imidazolines from aromatic aldehydes and ethylenediamine. chemicalbook.comscribd.com In some instances, TBAB is used in combination with a co-catalyst like tungstophosphoric acid to form an effective phase-transfer catalytic system. mdpi.comresearchgate.net

The synthesis of 2,4,5-triaryl imidazoles , another class of biologically active heterocycles, can be facilitated by TBAB. encyclopedia.pubscribd.com Additionally, TBAB has been used in the microwave-assisted, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the cyclocondensation of 2-aminobenzamide (B116534) and aromatic aldehydes. mdpi.com

Molten TBAB can act as both a solvent and a catalyst in the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide (B81097). mdpi.com The molten salt polarizes the cyano group, which facilitates the nucleophilic attack by the azide ion. mdpi.com

This compound and its analogs are effective catalysts for the synthesis of oxygen-containing heterocyclic compounds. dntb.gov.uaencyclopedia.pub

A notable application is the microwave-assisted synthesis of 3-nitro-2H-chromenes from substituted salicylaldehydes and 2-nitroethanol, where TBAB acts as a phase-transfer catalyst in the presence of a base. mdpi.comencyclopedia.pub The catalyst activates the aldehydic group, facilitating condensation and subsequent cyclization. mdpi.com

TBAB also catalyzes the synthesis of xanthones from 2-aryloxybenzaldehydes in water at elevated temperatures. mdpi.com The proposed mechanism involves the direct oxidative coupling of C-H bonds. mdpi.com Furthermore, the synthesis of aryl-14H-dibenzo[a,j]xanthenes from β-naphthol and aromatic aldehydes can be achieved using TBAB as a catalyst under solvent-free conditions, with the reaction being significantly accelerated by microwave irradiation. mdpi.com

The catalytic utility of this compound extends to the formation of sulfur-containing heterocycles. dntb.gov.uaencyclopedia.pub For example, TBAB has been used as a catalyst in a biphasic solvent system for the synthesis of 5-(2-amino-6-aryl-5,6-dihydro-4H-1,3-thiazine-4-yl)-3,4-dihydropyrimidine-2(1H)-one derivatives . encyclopedia.pub

In the broader context of C-S bond formation, TBAB has been reported to promote the S-alkylation of 4-mercapto-6-methyl-2-pyrone with allyl and propargyl halides under mild conditions. nih.gov Copper-catalyzed reactions in the presence of TBAB have been developed for the synthesis of various sulfur heterocycles, including benzothiophenes. chim.it Additionally, the synthesis of cyclic dithiocarbonates and trithiocarbonates from epoxides and carbon disulfide can be catalyzed by systems that include TBAB as a co-catalyst. rsc.org

This compound has been identified as an effective catalyst for the synthesis of β-enaminoesters from β-ketoesters and amines. researchgate.net This reaction is significant as β-enaminoesters are versatile intermediates in the synthesis of various nitrogen-containing compounds and are present in some biologically important molecules. researchgate.net

The TBAB-catalyzed method offers several advantages, including the use of solvent-free conditions, shorter reaction times, and high product yields. researchgate.net The reaction can be performed by simply grinding the reactants with a catalytic amount of TBAB at room temperature. researchgate.net This environmentally friendly approach avoids the need for harsh reaction conditions often associated with other methods. researchgate.net

Table 2: TBAB-Catalyzed Synthesis of β-Enaminoesters researchgate.net

| β-Ketoester | Amine | Product | Yield (%) |

| Ethyl acetoacetate | Aniline | Ethyl 3-(phenylamino)but-2-enoate | 95 |

| Ethyl acetoacetate | Benzylamine | Ethyl 3-(benzylamino)but-2-enoate | 92 |

| Methyl acetoacetate | Aniline | Methyl 3-(phenylamino)but-2-enoate | 94 |

| Ethyl benzoylacetate | Aniline | Ethyl 3-phenyl-3-(phenylamino)acrylate | 90 |

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research findings concerning This compound in the precise catalytic applications requested. Searches for its role as a co-catalyst, reaction promoter, or its use in solvent-free and environmentally benign protocols did not yield the detailed, specific data necessary to construct an authoritative and scientifically accurate article as outlined.

The scientific landscape is instead dominated by research on a closely related but structurally different compound, Tetrabutylammonium bromide (TBAB) . This quaternary ammonium salt has been extensively studied and documented in the roles specified. However, due to the strict requirement to focus solely on This compound , the extensive data available for TBAB cannot be substituted, as doing so would be scientifically inaccurate.

Consequently, it is not possible to generate the requested article sections (3.4 and 3.5) with detailed research findings and data tables for this compound at this time. The information required to fulfill the request with the specified level of detail and scientific accuracy is not present in the accessible literature.

Role As Ionic Liquid and Deep Eutectic Solvent

Tributylmethylammonium (B1194469) Bromide as a Component in Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of solvents typically formed by mixing a quaternary ammonium (B1175870) salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD). The resulting mixture has a significantly lower melting point than its individual components. While research on DESs predominantly features other quaternary ammonium salts, some studies provide a basis for understanding the potential behavior of Tributylmethylammonium bromide in such systems.

Intermolecular Interactions and Hydrogen Bonding in this compound-Based DESs

The formation of a deep eutectic solvent is contingent on the establishment of hydrogen bonds between the anion of the salt (in this case, bromide) and the hydrogen bond donor. Spectroscopic studies on similar quaternary ammonium bromides provide a framework for these interactions. For instance, research on the closely related Tetrabutylammonium (B224687) bromide shows strong hydrogen bonding between the bromide anion and the hydroxyl protons of HBDs like glycerol (B35011).

A comparative study involving both this compound and Tetrabutylammonium bromide using terahertz spectroscopy indicated similarities in their liquid spectra. gla.ac.uk Specifically, the separation between the main Gaussian peaks in their spectra was the same, suggesting comparable fundamental intermolecular dynamics in the liquid state. gla.ac.uk The primary interaction driving the formation of a DES would be the hydrogen bond between the bromide ion and the HBD. The cation's role is primarily to provide charge balance and influence the steric and packing effects within the solvent. The smaller methyl group in this compound compared to a fourth butyl group in TBAB could influence these steric factors. core.ac.uk

Influence of Hydrogen Bond Donors on Deep Eutectic Solvent Properties and Performance

The properties of a DES are highly tunable and depend significantly on the nature of the hydrogen bond donor used. For analogous systems based on Tetrabutylammonium bromide, a variety of HBDs have been studied, including alcohols, carboxylic acids, and amides. The length of the alkyl chain and the number of functional groups (like hydroxyl groups) on the HBD have been shown to systematically alter the physical properties of the resulting DES, such as density, viscosity, and ionic conductivity. For example, using glycerol as an HBD with TBAB results in a denser and more viscous DES compared to diols, due to the formation of a more extensive three-dimensional hydrogen bond network. It is plausible that this compound would exhibit similar trends when paired with a range of HBDs, although specific experimental data is not widely available.

Design and Characterization of Novel this compound-Based DES Systems

The design of novel DES systems involves selecting appropriate HBA-HBD pairs and their molar ratios to achieve desired physicochemical properties. While specific studies on the systematic design of DESs using this compound are scarce, research into its use in other structured systems offers relevant insights. For example, this compound has been employed as an interfacial modification layer in the fabrication of perovskite light-emitting diodes (PeLEDs). researchgate.net In this application, it was found to promote the nucleation of perovskite films, improve their morphology, and reduce defects, ultimately enhancing device efficiency and stability. researchgate.net This demonstrates its capacity to influence and organize molecular structures through intermolecular interactions, a key aspect in the formation and function of DESs.

Applications of Molten this compound in Organic Transformations

Molten quaternary ammonium salts can function as ionic liquids, providing a non-volatile and often recyclable medium for chemical reactions. Information from chemical suppliers indicates that this compound is used in organic synthesis to facilitate reactions between aqueous and organic phases, acting as a phase-transfer catalyst. This role is crucial for enhancing reaction rates and yields in processes like alkylation and polymerization by transporting reactants across the phase boundary.

This compound within Binary and Ternary Ionic Liquid Systems

The performance of ionic liquids can be modulated by mixing them with other solvents or salts to form binary or ternary systems. Research has been conducted on the ionic liquid Tributylmethylammonium bis(trifluoromethylsulfonyl)imide, which shares the same cation, in ternary and quaternary liquid-liquid equilibrium systems for the separation of benzene (B151609) from alkanes. The study calculated solute distribution ratios and selectivities, demonstrating the potential of the tributylmethylammonium cation as a component in complex solvent systems for extraction processes. While the anion in this study is different, the data underscores the utility of the cation in designing multicomponent liquid systems for specific separation applications.

Deep Eutectic Solvents for Enhanced Reaction Efficiency and Tunable Selectivity

Although specific examples detailing the use of this compound-based DESs to enhance reaction efficiency and selectivity are not prevalent in the literature, the principles derived from studies on similar DESs are applicable. The hydrogen bond network within a DES can stabilize reactive intermediates and transition states, thereby influencing reaction pathways and improving selectivity. The tunability of DES properties through the choice of HBD allows for the optimization of the reaction environment for specific chemical transformations.

Applications in Separation Science and Engineering

Extraction of Organic Pollutants and Dyes from Aqueous Solutions

Tributylmethylammonium (B1194469) bromide has been identified as an effective reagent for the selective extraction of anionic dyes and other organic pollutants from aqueous solutions. researchgate.netresearchgate.net When dissolved in an organic solvent like methylene (B1212753) chloride, it can extract a high percentage of certain dyes. For instance, a solution of tributylmethylammonium bromide in methylene chloride was able to extract 98% of a 50 mg/L solution of an anionic dye, demonstrating a high distribution ratio even in the presence of other ions like chloride and sulphate. researchgate.net The extracted dye can subsequently be recovered from the organic phase. researchgate.net

Furthermore, deep eutectic solvents (DESs) prepared from this compound and fatty acids have been used to remove organic pollutants, such as organophosphorus pesticides and dyes like acid blue 29 and malachite green, from water and soil samples. researchgate.net

Interactive Data Table: Extraction of Anionic Dye with this compound

| Pollutant | Extractant System | Initial Concentration | Extraction Efficiency | Key Finding | Source(s) |

| Anionic Dye | This compound in methylene chloride | 50 mg/L | 98% | High distribution ratio (D=49.0) maintained in the presence of excess chloride and sulphate ions. | researchgate.net |

| Acid Blue 29, Malachite Green | This compound-based Deep Eutectic Solvent | Not specified | >65% | Effective removal of various dyes under optimum conditions. | researchgate.net |

Hydrate-Based Gas Separation with this compound as a Promoter

In the realm of gas separation, this compound acts as a thermodynamic promoter for the formation of gas hydrates. nsf.gov This property is particularly useful in hydrate-based gas separation (HBGS), a technology being explored for applications such as carbon capture and biogas purification. researchgate.netacs.org

This compound significantly influences the conditions under which gas hydrates form. As a thermodynamic promoter, it shifts the hydrate (B1144303) equilibrium curve to milder conditions, specifically lower pressures and higher temperatures. nsf.gov This effect is enhanced at higher concentrations of this compound. acs.org For example, a 0.4 mass fraction of this compound in an aqueous solution can increase the phase equilibrium temperature by approximately 9–14 K compared to a pure water system. acs.org This shift in equilibrium conditions provides a greater driving force for hydrate formation, which in turn can promote hydrate nucleation and improve the rate of formation. nsf.gov

In terms of kinetics, this compound has been shown to promote the formation of semi-clathrate hydrates, which can encapsulate small gas molecules. ijcce.ac.ir Studies have shown that it can decrease the induction time for hydrate formation. researchgate.net However, it is noteworthy that in some combined systems, such as with certain ionic liquids, the synergistic effect on gas storage may not be significant. acs.org

Interactive Data Table: Effect of this compound on Gas Hydrate Formation

| Gas System | Promoter Concentration (mass fraction) | Effect on Phase Equilibria | Impact on Kinetics | Source(s) |

| Ternary Gas Mixture (CH4/CO2/N2) | 0.05 - 0.4 | Shifts equilibrium to higher temperatures (approx. 9-14 K increase at 0.4 mass fraction) and lower pressures. | Promotes hydrate nucleation and formation rate. | nsf.govacs.org |

| Simulated Biogas (CH4/CO2) | 4 wt% (in combination with an ionic liquid) | Decreased hydrate formation pressure. | Decreased hydrate formation induction time. | researchgate.net |

Strategies for Enhanced Methane (B114726) Purification and Carbon Dioxide Capture

Hydrate-based gas separation (HBGS) is a promising technology for capturing carbon dioxide (CO2) from gas streams, such as flue gas or biogas. Tetrabutylammonium (B224687) bromide (TBAB) is recognized as an effective promoter for the formation of semi-clathrate hydrates, which can selectively encapsulate gas molecules. scispace.com The formation of these hydrates occurs at more moderate temperature and pressure conditions compared to pure water, reducing the energy requirements of the separation process. nih.gov

Strategies to enhance methane (CH4) purification and CO2 capture using TBAB-based systems often involve the use of co-additives to improve the kinetics and thermodynamics of hydrate formation. Research has shown that combining TBAB with other substances can lead to synergistic effects. For instance, studies have investigated the combination of TBAB with additives like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([EMIM]BF4), sodium dodecyl benzene (B151609) sulfonate (SDBS), and propylene (B89431) carbonate (PC) to improve CO2 removal from simulated biogas. acs.org Another approach involves using TBAB in conjunction with tetrahydrofuran (B95107) (THF), where the mixture can optimize both hydrate formation pressure and CO2 recovery rates. researchgate.net For example, a combination of 5% THF and 10% TBAB by mass was identified as a particularly effective mixture for CO2 capture from a simulated flue gas (CO2/N2 mixture). researchgate.net

Research indicates that the concentration of TBAB plays a crucial role. While higher concentrations can improve CO2 separation, the effect may plateau above a certain point, such as 35 mass%. scispace.com In one study on upgrading simulated biogas, a CH4 concentration of 93.52 mol% was achieved in the gas phase using a 0.293 mol% TBAB solution at 1.14 MPa, demonstrating effective purification. researchgate.net

Table 1: Performance of TBAB-Based Systems in Gas Separation

| Gas Mixture | Additive System | Operating Conditions | Key Finding | Reference |

| Simulated Biogas (64% CH4 / 36% CO2) | 0.293 mol% TBAB | 1.14 MPa, 281.3 K | Achieved 93.52 mol% CH4 in the gas phase. | researchgate.net |

| Flue Gas (CO2/N2) | 5% THF + 10% TBAB | Not specified | High CO2 recovery of 70.15%. | researchgate.net |

| Pre-combustion Fuel Gas (H2/CO2) | TBAB | Room Temperature | 95% CO2 enrichment in the hydrate phase in a single step. | sci-hub.box |

| Simulated Biogas (CH4/CO2) | 2.57 mol% TBAB | 2.8 MPa, 6K undercooling | Highest gas absorption and separation efficiency observed. | acs.org |

Chromatographic and Spectroscopic Separation Methods Utilizing this compound

In the field of analytical chemistry, Tetrabutylammonium bromide is widely employed as an ion-pair reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). alfa-chemistry.com Its primary function is to enhance the retention and improve the peak shape of ionic or highly polar analytes on nonpolar stationary phases, such as C18 columns. researchgate.net The tetrabutylammonium cation pairs with anionic analytes, forming a neutral, more hydrophobic complex that interacts more strongly with the stationary phase, thereby increasing retention time and enabling separation. researchgate.net This technique is particularly useful for the analysis of compounds that are poorly retained in traditional RP-HPLC, such as nucleotides, organic acids, and certain pharmaceuticals. researchgate.netnih.gov

For instance, TBAB has been successfully used in the chromatographic analysis of quaternary ammonium (B1175870) compounds, where it acts to decrease retention time and eliminate peak tailing. alfa-chemistry.com It has also been utilized in the separation of cyclic nucleotides by LC-MS, where low concentrations of TBAB (50-500 µM) allowed for stable operation of the mass spectrometer. nih.gov Furthermore, a new ion chromatography method was developed using TBAB to quantify its own residual presence in active pharmaceutical ingredients like Levetiracetam. oup.com

Spectroscopic methods are often coupled with these chromatographic separations. The use of TBAB as an ion-pairing reagent is compatible with mass spectrometry (MS) detection, although care must be taken to avoid contamination of the ion source. nih.gov Techniques combining ion-pair chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) have been developed for the sensitive analysis of various compounds. nih.gov

Liquid-Liquid Microextraction Techniques with this compound-Based Systems

Tetrabutylammonium bromide plays a significant role in modern sample preparation techniques, particularly in the formation of deep eutectic solvents (DES) and supramolecular solvents for liquid-liquid microextraction (LLME). nih.govbrjac.com.br These green solvent systems are used as environmentally friendly alternatives to traditional volatile organic solvents for the extraction and preconcentration of analytes from various matrices. sigmaaldrich.commdpi.com

In one application, a supramolecular solvent composed of TBAB and n-hexanol was used for the dispersive liquid-liquid microextraction (DLLME) of lignans (B1203133) from a natural product, achieving enrichment factors between 6 and 170. nih.gov Another method employed a hydrophobic deep eutectic solvent (HDES) made from TBAB and decanoic acid for the vortex-assisted liquid-liquid microextraction (VALLME) of nickel from wastewater samples. brjac.com.br This approach offered rapid extraction (1 minute) and high recovery rates (97-104%). brjac.com.br

These TBAB-based extraction systems are often coupled with analytical instruments like HPLC for final determination. nih.govacs.org The versatility of TBAB allows it to be combined with various hydrogen bond donors (like fatty acids and alcohols) to create DES with tunable properties, making them suitable for extracting a wide range of analytes, from metal ions to organic compounds like fungicides and dyes. brjac.com.brmdpi.comacs.org

Table 2: Applications of TBAB-Based Systems in Liquid-Liquid Microextraction

| Extraction Technique | Solvent System | Analyte(s) | Sample Matrix | Key Finding | Reference |

| DLLME | Supramolecular Solvent (TBAB + n-hexanol) | Lignans | Forsythiae Fructus | Enrichment factors of 6-170; recoveries of 96.5%-104.8%. | nih.gov |

| VALLME | HDES (TBAB + Decanoic Acid) | Nickel (Ni²⁺) | Electroplating Wastewater | Rapid 1-minute extraction; recoveries of 97%-104%. | brjac.com.br |

| DES-VALLME-FLD | DES (TBAB + Hexanol) | Rhodamine B | Water, Food, Cosmetics | Low limit of detection (0.023 µg L⁻¹); recoveries of 94.6%-103.7%. | mdpi.com |

| EA-LLME-TDES | Ternary DES (TBAB + Fatty Acids) | Triazole Fungicides | Not specified | Low limits of detection (0.3–1.0 µg L⁻¹). | acs.org |

| In-syringe DLLME | DES (TBAB + Formic Acid) as disperser | Chromium (VI) | Beverages | Automated procedure with a detection limit of 0.2 μg L⁻¹. | nih.gov |

Electrochemical Investigations and Energy Applications

Tributylmethylammonium (B1194469) Bromide as an Electrolyte Component in Electrochemical Systems

Tributylmethylammonium bromide and its close analog, tetrabutylammonium (B224687) bromide (TBAB), are frequently utilized as electrolyte components to enhance the performance of various electrochemical systems. ontosight.airiverlandtrading.com They are particularly noted for their role as supporting electrolytes in non-aqueous electrochemical experiments and as additives in electrolyte solutions for batteries and electroplating to improve conductivity and stability. riverlandtrading.com

Ionic Conductivity Studies in Various Solvent Systems

The ionic conductivity of electrolytes containing this compound's analog, tetrabutylammonium bromide (TBAB), is a critical parameter for their application in electrochemical devices. Studies have shown that the ionic conductivity of TBAB-based deep eutectic solvents (DESs) is influenced by temperature and the nature of the hydrogen bond donor (HBD). For instance, in DESs formed with various alcohols, the ionic conductivity generally increases with temperature. Among the studied systems, a DES composed of TBABr and ethylene (B1197577) glycol exhibited the highest ionic conductivity, ranging from 118.3 µS·cm⁻¹ to 528.5 µS·cm⁻¹. mdpi.com In contrast, a DES with glycerol (B35011) showed the lowest ionic conductivity. mdpi.com

Research on the conductance of tetrabutylammonium bromide in aqueous N,N-dimethyl acetamide (B32628) has shown that the molar conductance is dependent on the dielectric constant and temperature, decreasing with an increase in dielectric constant and a decrease in temperature. irjmets.com Furthermore, studies of tetrabutylammonium bromide in methanol-water mixtures have provided data on temperature-dependent single-ion conductivities. acs.org The ionic association constants in acetonitrile (B52724) for various tetraalkylammonium salts, including tetrabutylammonium bromide, were found to increase in the order of Bu₄NBF₄ < Et₄NBF₄ < Bu₄NBr < Et₄NBr, a trend attributed to short-range ion-molecular interactions. karazin.ua

Table 1: Ionic Conductivity of Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) at 303 K

| Hydrogen Bond Donor (HBD) | HBD Percentage (%) | Ionic Conductivity (µS·cm⁻¹) |

|---|---|---|

| Ethylene Glycol | 66.7 - 85.7 | 118.3 - 528.5 |

| 1,3-Propanediol | 66.7 - 85.7 | 63.7 - 311.5 |

| 1,5-Pentanediol | 66.7 - 85.7 | 38.7 - 168 |

| Glycerol | 75.0 - 90.0 | 29.6 - 77.7 |

This table is based on data from a study on the physical properties of TBABr-based DESs. mdpi.com

Electrochemical Stability and Redox Behavior of this compound

The electrochemical stability of this compound and its analogs is a key factor in their application in energy storage and other electrochemical systems. In the context of a quasi-solid-state chloride-ion-conducting gel polymer electrolyte, an electrolyte composed of tributylmethylammonium chloride (TBMAC) salt demonstrated high oxidation stability up to 4.0 V vs. Li⁺/Li. nih.gov

The redox behavior of the bromide/bromine couple in the presence of tetrabutylammonium ions has been studied in various solvents. In acetonitrile, the electrochemical reduction of different aromatic bromides has been investigated, showing that the catalytic activity is dependent on the structure of the aromatic bromide. uantwerpen.be The redox behavior of the Br⁻/Br₂ couple has also been examined in acetonitrile, methanol, and their mixtures. lookchem.com In ethanol, copper(II) bromide exhibits two redox steps, one for the Cu²⁺/Cu⁺ couple and another for the Br⁻/Br₂ couple. academicjournals.org Anodic oxidation of aqueous bromide ions in the presence of tetrabutylammonium ions leads to the formation of a crystalline film of tetrabutylammonium bromide. researchgate.net

Electrochemical Sensing and Detection Systems Incorporating this compound

This compound and its tetrabutyl analog have been incorporated into various electrochemical sensing platforms to enhance their analytical performance.

Development and Characterization of Modified Electrodes for Analyte Detection

Modified electrodes are central to the development of sensitive and selective electrochemical sensors. Tetrabutylammonium bromide (TBABr) has been used in the fabrication of such electrodes. For instance, a supramolecular electrochemical sensor for dopamine (B1211576) detection was developed using a glassy carbon electrode modified with gold nanoparticles, graphene oxide, and a mixed surfactant system of TBABr and sodium dodecyl sulfate. mdpi.com This sensor demonstrated excellent electrocatalytic activity towards the oxidation of dopamine. mdpi.com

In another application, a novel electrochemical sensor for the detection and degradation of tebuconazole (B1682727) was fabricated by modifying a glassy carbon electrode with β-cyclodextrin, bismuth oxybromide, and multi-walled carbon nanotubes, with the in-situ addition of TBABr. nih.gov The addition of TBABr enriched the analyte on the electrode surface through electrostatic interactions, thereby increasing the detection sensitivity. nih.gov Furthermore, TBAB has been used in conjunction with a carbon electrode as the anode and nickel as the cathode in the electrochemical synthesis of 1-aminoalkylphosphine oxides. beilstein-journals.org

Applications in Energy Storage Devices

The unique electrochemical properties of this compound and its analogs make them suitable for use in advanced energy storage systems.

Electrolyte Formulations for Metal-Air Batteries and Supercapacitors

This compound and its derivatives have been investigated as additives in electrolytes for metal-air batteries and supercapacitors to improve their performance. In zinc-air batteries, the addition of tetrabutylammonium bromide (TBAB) to the electrolyte has been shown to inhibit hydrogen evolution, suppress dendrite formation, and delay passivation of the zinc electrode. researchgate.netresearchgate.net This leads to improved electrochemical performance of the battery. researchgate.net

In the realm of supercapacitors, a dual-redox electrochemical capacitor was developed using a bromide catholyte and an ethyl viologen anolyte with the addition of tetrabutylammonium bromide. acs.org This system demonstrated significantly enhanced energy density compared to conventional aqueous and organic electric double-layer capacitors. acs.org Furthermore, the use of binary mixtures of redox-active electrolytes containing these compounds in combination with activated carbon-based electrodes is being explored for supercapacitor applications. researchgate.net

Electrochemical Synthesis and Redox-Mediated Transformations

This compound serves as a versatile compound in the field of electrochemistry, primarily utilized as a phase-transfer catalyst and an electrolyte additive in various electrochemical systems. ontosight.ai In these roles, it facilitates chemical reactions by enabling the transfer of reactants between different phases (e.g., aqueous and organic) and supports the flow of electrical current, which is fundamental to electrochemical synthesis and transformations. ontosight.airiverlandtrading.com

While specific, detailed studies on the electrochemical synthesis of or using this compound are not as prevalent in the literature as for its close analog, tetrabutylammonium bromide, its established function as a phase-transfer catalyst implies its utility in redox-mediated processes. ontosight.aibeilstein-journals.org For instance, in related systems, the bromide ion from quaternary ammonium (B1175870) salts can be electrochemically oxidized at the anode to form a bromine radical. beilstein-journals.org This highly reactive species can then participate in subsequent chemical reactions, such as hydrogen atom transfer (HAT) or addition reactions, to create new chemical bonds and synthesize target molecules. beilstein-journals.orgnih.gov

The general applications of this compound are outlined in the table below, highlighting its established roles that are foundational to its use in electrochemical transformations.

Table 2: Established Roles of this compound in Chemical and Electrochemical Processes

| Role | Application Area | Function |

| Phase Transfer Catalyst | Organic Synthesis | Facilitates reactions by transferring reactants between immiscible aqueous and organic phases. ontosight.ai |

| Electrolyte Additive | Electrochemical Systems (e.g., Batteries) | Enhances ionic conductivity and stability of the electrolyte solution. ontosight.ai |

| Stabilizing Agent | Materials Science | Used in the preparation of nanoparticles and nanocrystals. ontosight.ai |

This table outlines the general applications of this compound that underpin its potential use in electrochemical synthesis and redox-mediated transformations. ontosight.ai

Theoretical and Computational Studies

Quantum Chemical Calculations and Molecular Dynamics (MD) Simulations of Tributylmethylammonium (B1194469) Bromide Systems

Quantum chemical calculations and Molecular Dynamics (MD) simulations are cornerstones in the theoretical study of TBMAB, providing detailed information on its structure, dynamics, and interactions. MD simulations, in particular, can explain phenomena such as the association of a single ion with multiple counterions simultaneously, rather than forming a simple, singular ion pair. gla.ac.uk

Computational models have been effectively used to study the intermolecular interactions involving the Tributylmethylammonium cation. In the context of materials science, particularly in perovskite light-emitting diodes (PeLEDs), the interaction between the quaternary ammonium (B1175870) cation and the lead-halide octahedra is crucial. researchgate.netacs.org These interactions at the material's interface can promote nucleation sites for crystal growth, which improves the morphology of perovskite films. researchgate.netacs.org This interfacial modification is a key strategy for enhancing device performance and stability. acs.org

Further studies using passivants based on the Tributylmethylammonium cation (TBMA+) have shown that these interactions can significantly reduce trap density and improve the stability of perovskite films. researchgate.net The use of computational modeling helps to understand how these non-covalent interactions suppress ion migration and passivate defect states within the material's structure. researchgate.netresearchgate.net

While molecular dynamics simulations are widely used to study aggregation in ionic solutions, specific studies focusing on the aggregation behavior of Tributylmethylammonium bromide in aqueous solutions were not prominently featured in the surveyed literature. However, MD simulations have been employed to study related phenomena, such as the association of ions in concentrated solutions, where they can form transient shells of counterions rather than distinct pairs. gla.ac.uk

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a principal method for investigating the electronic structure and potential reactivity of systems containing this compound. DFT calculations have been performed to understand the emission mechanisms of highly luminescent ionic hybrid compounds based on copper bromide and TBMAB. scribd.com In these studies, analysis of the calculated electronic structure revealed that the valence and conduction bands are primarily formed from the inorganic components, specifically the Cu 3d, Cu 4s, and Br 4p orbitals. sci-hub.st

DFT is also applied in the study of perovskite materials incorporating TBMAB. It is used to confirm the stability of the resulting structures and to understand how the introduction of the TBMAB layer affects the electronic properties and performance of devices like PeLEDs. researchgate.netresearcher.life These calculations provide insight into how the cation interacts with the perovskite lattice to reduce defects and suppress ion migration, ultimately enhancing device efficiency and operational stability. researchgate.netacs.org

A PhD thesis study on the low-frequency spectra of ionic liquids utilized DFT calculations to model these systems, demonstrating good qualitative agreement between the calculated spectrum of this compound and experimental results from liquid-phase measurements. gla.ac.uk

| Compound | Band A Center (cm⁻¹) | Band C Center (cm⁻¹) | Band Separation (cm⁻¹) |

|---|---|---|---|

| Tetrabutylammonium (B224687) Bromide | - | - | 52 |

| This compound | 25 | 78 | 52 |

COSMO-RS Model and Other Predictive Tools for Phase Behavior and Solvation Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool based on quantum chemistry that is used to determine the thermodynamic properties of fluids and liquid mixtures. This model has been applied to systems containing this compound to predict phase behavior and solvation characteristics. core.ac.uk By calculating properties from the molecular surface polarities of the individual ions, COSMO-RS can be used to screen for suitable solvents or predict the outcomes of separations and reactions without extensive experimental work. core.ac.uk

Mechanistic Insights Derived from Computational Approaches into this compound Chemistry

Computational methods provide significant mechanistic insights into how this compound functions in various chemical systems. In materials science, these approaches clarify the role of TBMAB in enhancing the performance of perovskite-based devices. DFT calculations and MD simulations show that the quaternary ammonium cation interacts with the perovskite surface, which promotes the formation of nucleation sites, improves film morphology, and passivates defects. researchgate.netacs.org This interaction effectively suppresses the migration of ions within the perovskite layer, a key mechanism for improving device stability. researchgate.netresearchgate.net

In studies of copper-based ionic hybrid materials, DFT calculations have been used to elucidate the charge-transfer mechanisms responsible for their luminescent properties. scribd.com These computational results indicate that the electronic transitions are primarily centered on the inorganic framework, providing a clear mechanism for the observed optical phenomena. sci-hub.st

Environmental and Sustainability Aspects of Tributylmethylammonium Bromide Research

Integration of Tributylmethylammonium (B1194469) Bromide in Green Chemistry Initiatives

Quaternary ammonium (B1175870) salts, including Tributylmethylammonium bromide, are recognized for their role in green chemistry, primarily as phase-transfer catalysts (PTCs). wikipedia.org The use of PTCs can simplify industrial processes, reduce energy consumption, and minimize the environmental footprint of chemical manufacturing. wikipedia.orgsacheminc.com The closely related compound, Tributylmethylammonium chloride (TBMAC), is noted as an economical and effective PTC, serving as a viable alternative to other catalysts like Tetrabutylammonium (B224687) bromide (TBAB). sacheminc.com

A core principle of green chemistry is the use of safer, environmentally benign solvents and catalysts. researchgate.netcdnsciencepub.com Quaternary ammonium salts are instrumental in this area. While specific research on this compound is limited, extensive studies on analogous compounds like TBAB demonstrate their utility. For instance, TBAB is used as a green catalyst in aqueous media for synthesizing various organic compounds, which offers advantages like the use of non-toxic components, shorter reaction times, and simpler work-ups. researchgate.net In its molten state, TBAB can act as an ionic liquid, providing a green alternative to volatile organic solvents. alfa-chemistry.com Similarly, Tributylmethylammonium chloride is employed in phase-transfer catalysis to enhance reaction rates between immiscible phases (e.g., aqueous-organic systems), thereby reducing the need for harsh solvents and conditions. The function of these catalysts is to form ion pairs with reactants, transporting them across the phase boundary to facilitate the reaction.

Employing phase-transfer catalysts like Tributylmethylammonium salts is a key strategy for reducing the environmental impact of chemical processes. sacheminc.com By increasing reaction efficiency and yield, these catalysts inherently minimize waste generation and energy consumption. The development of cleaner production pathways is a central theme, with a focus on replacing hazardous solvents with more environmentally friendly options or developing solvent-free methods. researchgate.net The use of water as a reaction medium, facilitated by PTCs, is particularly significant in industrial applications as it is environmentally safe and reduces carcinogenic risks. researchgate.net

Development of Environmentally Benign Synthetic Protocols and Reaction Media

Role in Atmospheric Chemistry and Interfacial Reactions

The role of cationic surfactants in atmospheric processes, particularly at the interface between air and aqueous solutions like sea spray aerosol, is an area of active investigation. These reactions can have significant implications for atmospheric composition.

The reaction between ozone and bromide ions, which is significant in the marine boundary layer, is known to be enhanced at aqueous-vapor interfaces. acs.orgnih.govresearchgate.netethz.chacs.org Research on Tetrabutylammonium (TBA), a structurally similar quaternary ammonium cation, provides a model for how these surfactants may behave. ethz.ch

Studies using liquid jet X-ray photoelectron spectroscopy (XPS) have demonstrated that the presence of TBA at the air-water interface leads to a significant increase in the interfacial concentration of both bromide ions and the bromide-ozonide reaction intermediate. acs.orgnih.govresearchgate.net This surface activity is attributed to the positively charged nitrogen group and the amphiphilic nature of the TBA cation. nih.govethz.ch The result is a strongly enhanced rate of ozone loss, indicating that the cationic surfactant accelerates the surface reaction rate. acs.orgnih.govacs.org The interfacial density of bromide was observed to increase by an order of magnitude in the presence of TBA. acs.orgnih.gov While the reactivity doesn't increase in simple proportion to the bromide concentration, the findings clearly show that cationic surfactants like TBA can profoundly influence the chemistry at environmental interfaces. acs.orgnih.gov Although this research was conducted on TBA, it suggests a potential mechanism by which other cationic surfactants, likely including this compound, could impact atmospheric chemistry.

| Phenomenon Observed | Methodology | Key Finding | Reference |

|---|---|---|---|

| Enhanced Interfacial Concentration | Liquid Jet X-ray Photoelectron Spectroscopy (XPS) | The presence of TBA increases the interfacial density of bromide by an order of magnitude. | acs.orgnih.gov |

| Accelerated Ozone Loss | Off-line Kinetic Experiments | A strongly enhanced ozone loss rate is observed in the presence of TBA, attributed to a faster surface reaction. | nih.govresearchgate.net |

| Intermediate Stabilization | XPS and Kinetic Modeling | The lifetime of the bromide ozonide intermediate is an order of magnitude longer in the presence of TBA. | acs.orgnih.gov |

| Ion-Pairing Effect | XPS Analysis | The increased interfacial bromide density is rationalized by the formation of ion-pairs between TBA and bromide. | acs.orgnih.gov |

Life Cycle Assessment (LCA) Considerations for this compound-Based Systems

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal ("cradle-to-grave"). mdpi.comscholarsresearchlibrary.comfrontiersin.org For chemical products, this includes assessing impacts like global warming potential, human toxicity, and resource depletion. frontiersin.org

When evaluating catalysts, the functional unit is a critical parameter, often defined as the production of a specific mass (e.g., 1 g or 1 kg) of the catalyst. frontiersin.org The LCA of a catalyst's synthesis process often reveals that electricity consumption and the production of chemical reagents are major hotspots for environmental impacts such as Global Warming Potential (GWP) and human toxicity. frontiersin.org While the use of a catalyst like this compound can introduce its own environmental burdens during its manufacturing, these must be weighed against the environmental benefits it provides during its use phase, such as reduced energy consumption and waste generation in the processes it catalyzes. sacheminc.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and probing intermolecular interactions of TMBAB. mdpi.com Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the tributylmethylammonium (B1194469) cation. nih.govtsijournals.com In studies of deep eutectic solvents (DESs) formed with TMBAB, ¹H NMR is used to analyze the formation of hydrogen bonds. rsc.org The chemical shifts of protons, particularly those involved in hydrogen bonding, can indicate the strength and nature of these interactions. rsc.orgscispace.com For instance, in a DES composed of TMBAB and polyethylene (B3416737) glycol, the formation of O-H⋯Br and O-H⋯N hydrogen bonds was identified through changes in the ¹H NMR spectrum. rsc.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to identify specific intermolecular hydrogen bonding interactions by observing through-space correlations between protons. acs.org Furthermore, NMR relaxation time measurements offer insights into the reorientational dynamics of the ions. scispace.com

Table 1: Representative NMR Data for Tributylmethylammonium Cation

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.1 | m | -N-CH₃ |

| ¹H | ~3.3 | m | -N-(CH₂)₃-CH₃ |

| ¹H | ~1.6 | m | -N-CH₂-CH₂- |

| ¹H | ~1.3 | m | -N-(CH₂)₂-CH₂- |

| ¹H | ~0.9 | t | -CH₃ |

| ¹³C | ~58.5 | -N-CH₂- | |

| ¹³C | ~48.0 | -N-CH₃ | |

| ¹³C | ~24.0 | -N-CH₂-CH₂- | |

| ¹³C | ~20.0 | -N-(CH₂)₂-CH₂- | |

| ¹³C | ~13.5 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from various sources. nih.govtsijournals.comdoi.orgasianpubs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying functional groups and analyzing hydrogen bonding involving TMBAB, particularly in the formation of DESs. researchgate.netmostwiedzy.plresearchgate.net The vibrational spectra of TMBAB and its mixtures reveal shifts in characteristic absorption bands that signify intermolecular interactions. alfa-chemistry.com When TMBAB acts as a hydrogen bond acceptor (HBA), changes in the vibrational bands of the hydrogen bond donor (HBD), such as the O-H stretching band, are observed. researchgate.netmostwiedzy.pl For example, in a DES formed with decanoic acid, the O-H stretching band of the acid shifts to a lower wavenumber, indicating the formation of a hydrogen bond with the bromide anion of TMBAB. researchgate.net Similarly, in a DES with glycerol (B35011), the interaction between the hydroxyl groups of glycerol and the bromide ion is evident from shifts in the FT-IR spectra. mostwiedzy.pl The C-H stretching vibrations of the alkyl chains in TMBAB are typically observed in the 2800-3000 cm⁻¹ region. mostwiedzy.pl

Table 2: Key FTIR Vibrational Bands for TMBAB and its Interactions in DESs

| Wavenumber (cm⁻¹) | Assignment | Observation | Implication |

|---|---|---|---|

| ~3400-3000 | O-H stretch (of HBD) | Shift to lower wavenumber | Hydrogen bond formation with Br⁻ |

| ~2960-2870 | C-H stretch (alkyl) | Generally stable | Indicates hydrocarbon groups are not the primary site of interaction |

| ~1700 | C=O stretch (of carboxylic acid HBD) | Shift to higher or lower wavenumber | Participation of the carbonyl group in hydrogen bonding |

Note: The specific positions and shifts of the bands depend on the interacting species. Data compiled from multiple studies. researchgate.netmostwiedzy.pl

Raman Spectroscopy for Vibrational Analysis and Structural Insights

Raman spectroscopy complements FTIR by providing information on the vibrational modes of TMBAB and its interactions. researchgate.net It is particularly useful for studying low-frequency vibrations and symmetric bonds that may be weak in FTIR. In studies of TMBAB hydrates, low-frequency Raman spectra have revealed peaks corresponding to the lattice vibrations of the cation and the O-O stretching vibrations between water molecules. mdpi.com For instance, a peak around 261 cm⁻¹ in the Raman spectrum of TMBAB hydrate (B1144303) is attributed to the TBA cation. mdpi.com Analysis of the S=O stretching and bending regions in solutions of TMBAB in dimethyl sulfoxide (B87167) (DMSO) has shown changes in band shapes, indicating ion-solvent interactions. capes.gov.br

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Studies and Surface Composition